Mundulin

Description

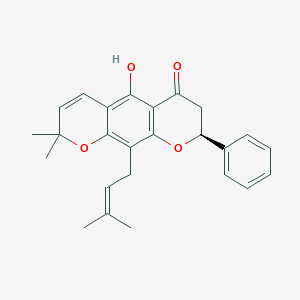

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O4 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(8S)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenyl-7,8-dihydropyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H26O4/c1-15(2)10-11-18-23-17(12-13-25(3,4)29-23)22(27)21-19(26)14-20(28-24(18)21)16-8-6-5-7-9-16/h5-10,12-13,20,27H,11,14H2,1-4H3/t20-/m0/s1 |

InChI Key |

YMNBIEMGNNBIBB-FQEVSTJZSA-N |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@H](CC3=O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |

Synonyms |

mundulin |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering of Mundulin

Strategies for Metabolic Engineering and Enhanced Production of Mundulin

Metabolic engineering is a powerful discipline that involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. epfl.ch Should the biosynthetic pathway of this compound be identified, a variety of metabolic engineering strategies could be employed to enhance its yield. These strategies generally fall into two main categories: direct genetic manipulation of the biosynthetic pathways and the optimization of the cellular environment through fermentation and bioreactor control.

Genetic Manipulation of this compound Biosynthetic Pathways

The genetic manipulation of biosynthetic pathways is a cornerstone of metabolic engineering. nih.gov This approach focuses on modifying the genetic makeup of a host organism to channel metabolic flux towards the production of the target compound. Key strategies that could be applied to this compound production include:

Blocking Competing Metabolic Pathways: Often, precursor metabolites for a desired compound are also substrates for other metabolic pathways. By identifying and blocking these competing pathways through gene knockouts or RNA interference (RNAi), metabolic flux can be redirected towards this compound biosynthesis. epfl.ch

Heterologous Gene Expression: If the genes responsible for this compound biosynthesis are discovered in a slow-growing or genetically intractable organism, they can be transferred and expressed in a more suitable host, such as Escherichia coli or Saccharomyces cerevisiae. epfl.chmdpi.com This allows for faster production and easier genetic manipulation.

Enzyme Engineering: The catalytic efficiency of enzymes in the this compound pathway could be improved through protein engineering techniques like directed evolution or rational design. This can lead to increased product formation and potentially novel derivatives of this compound. epfl.ch

The successful application of these genetic manipulation techniques would be contingent on a thorough understanding of the genes and enzymes involved in this compound biosynthesis.

Optimization of Fermentation and Bioreactor Conditions for this compound Production

In addition to genetic modifications, optimizing the fermentation process is critical for maximizing the production of a target metabolite. alliedacademies.org This involves fine-tuning various physical and chemical parameters to create the ideal environment for the microbial host to thrive and produce this compound at an industrial scale. slideshare.net

Key parameters for optimization include:

Medium Composition: The growth medium must be carefully designed to provide the optimal concentrations of carbon and nitrogen sources, as well as essential minerals and vitamins for both cell growth and this compound production. frontiersin.org Statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize the medium components. alliedacademies.org

Process Parameters: Critical process parameters such as pH, temperature, aeration, and agitation speed must be tightly controlled and optimized within a bioreactor. alliedacademies.org Automated control systems are often used to maintain these parameters within the optimal range for maximum productivity.

Fermentation Strategy: The choice of fermentation strategy, such as batch, fed-batch, or continuous fermentation, can significantly impact the final product yield. alliedacademies.org Fed-batch fermentation, for instance, allows for the controlled addition of nutrients, preventing substrate inhibition and extending the production phase. alliedacademies.org

A systematic approach to optimizing these conditions is essential for developing a robust and economically viable production process for this compound.

Table 1: Theoretical Genetic Engineering Strategies for Enhanced this compound Production

| Strategy | Description | Potential Impact on this compound Yield |

| Overexpression of Key Biosynthetic Genes | Increasing the cellular concentration of rate-limiting enzymes in the this compound pathway. | Significant increase in metabolic flux towards this compound. |

| Knockout of Competing Pathways | Deleting genes responsible for pathways that divert precursors away from this compound biosynthesis. | Redirection of carbon flux to the this compound pathway. |

| Heterologous Pathway Expression | Introducing the this compound biosynthetic genes into a well-characterized industrial host. | Enables high-density cultivation and simplified downstream processing. |

| Enzyme Engineering | Modifying the catalytic properties of biosynthetic enzymes for improved efficiency and substrate specificity. | Increased conversion rates and potential for novel this compound analogs. |

Table 2: Key Fermentation Parameters for this compound Production Optimization

| Parameter | Importance | Optimization Approach |

| Carbon Source | Primary energy and carbon source for cell growth and product formation. | Screening of various carbon sources (e.g., glucose, sucrose) and optimizing their concentration. |

| Nitrogen Source | Essential for the synthesis of proteins, nucleic acids, and other cellular components. | Evaluating different organic and inorganic nitrogen sources for their effect on growth and productivity. |

| pH | Affects enzyme activity and cell membrane stability. | Maintaining a constant, optimal pH using automated acid/base addition. |

| Temperature | Influences microbial growth rate and enzyme kinetics. | Precise temperature control to balance biomass accumulation and product synthesis. |

| Dissolved Oxygen | Crucial for aerobic microorganisms. | Optimization of agitation and aeration rates to ensure sufficient oxygen supply. |

Chemical Synthesis and Derivatization Strategies for Mundulin and Analogues

Retrosynthetic Analysis and Total Synthesis Approaches for Mundulin

The first total synthesis of this compound was reported in 2024 by Dong et al., providing a foundational route to this natural product and its analogues. mdpi.com The retrosynthetic analysis of this compound (compound 2 in the study) reveals a strategy centered on the construction of the flavanone (B1672756) core and the introduction of the characteristic prenyl and dimethylpyran moieties.

The key disconnections in the retrosynthetic plan involve the pyran ring and the prenyl group. The flavanone core can be constructed from a chalcone (B49325) precursor, which in turn is derived from simpler aromatic starting materials. The dimethylpyran ring is envisaged to be formed via an electrocyclization reaction, and the prenyl group can be introduced through a Claisen/Cope rearrangement. This strategic approach allows for a convergent synthesis, where key fragments are prepared separately and then combined.

The total synthesis of this compound by Dong et al. employed several key reactions to construct the target molecule efficiently. mdpi.com A crucial step in the synthesis is the construction of the linear pyran ring, which was achieved through an electrocyclization reaction. This pericyclic reaction allows for the formation of the six-membered heterocyclic ring with high efficiency.

Another pivotal step is the installation of the 8-prenyl substituent. This was accomplished via a tandem Claisen/Cope rearrangement. This sequence of thermally induced rearrangements is a powerful tool for the regioselective introduction of prenyl groups onto phenolic rings.

Throughout the synthesis, the use of protecting groups was necessary to mask reactive functional groups and ensure the desired transformations occurred. For instance, hydroxyl groups on the aromatic rings were protected to prevent unwanted side reactions during the coupling and rearrangement steps. The choice of protecting groups is critical to ensure they can be selectively removed under mild conditions without affecting other parts of the molecule.

The synthesis of this compound requires control over both stereoselectivity and regioselectivity. The flavanone core of this compound contains a stereocenter at the C2 position. The stereochemistry at this position is established during the cyclization of the chalcone precursor. While the initial synthesis reported by Dong et al. focused on the preparation of the racemic mixture of this compound, stereoselective approaches could be employed to access specific enantiomers. mdpi.com This could involve the use of chiral catalysts or auxiliaries in the chalcone cyclization step.

Regioselectivity is a key challenge in the synthesis of this compound, particularly in the introduction of the prenyl group. The use of the Claisen/Cope rearrangement provides a high degree of regiocontrol, directing the prenyl group to the desired position on the flavanone scaffold. The reaction conditions for this rearrangement are optimized to favor the formation of the thermodynamically more stable product.

Semi-synthesis and Chemoenzymatic Synthesis of this compound

As of the latest available scientific literature, there are no specific reports on the semi-synthesis or chemoenzymatic synthesis of this compound. These approaches, which would involve modifying a closely related natural product or using enzymes to perform key transformations, have not yet been explored for this particular flavanone. The development of such methods could provide alternative and potentially more efficient routes to this compound and its derivatives in the future.

Design and Synthesis of this compound Analogues and Derivatives

The synthetic route developed for the total synthesis of this compound also enables the preparation of various analogues and derivatives. mdpi.com By modifying the starting materials or introducing different substituents at various stages of the synthesis, a library of this compound-related compounds can be generated. This is crucial for exploring the structure-activity relationships and identifying compounds with improved biological profiles.

The study by Dong et al. describes the synthesis of several natural analogues of this compound, including lupinifolin, minimiorin, khonklonginol H, and flemichin D. mdpi.com The synthetic strategy was flexible enough to accommodate the structural variations present in these related compounds.

Preliminary structure-activity relationship (SAR) studies have been conducted on this compound and its synthesized analogues to evaluate their antibacterial properties. mdpi.com By comparing the biological activity of these closely related compounds, initial insights into the structural features required for activity can be obtained.

The antibacterial evaluation of this compound and its analogues against a panel of clinically relevant human pathogens revealed that certain structural modifications can significantly impact activity. For example, the position and nature of the prenyl and dimethylpyran groups, as well as the hydroxylation pattern on the aromatic rings, are likely to play a crucial role in the antibacterial potency. While a comprehensive SAR study is yet to be published, these initial findings provide a foundation for the rational design of more potent this compound-based antibacterial agents.

Table 1: Synthesized this compound and its Natural Analogues

| Compound | Name |

| 1 | Lupinifolin |

| 2 | This compound |

| 3 | Minimiorin |

| 4 | Khonklonginol H |

| 5 | Flemichin D |

| 27 | Eriosemaone A |

Data sourced from Dong et al., 2024. mdpi.com

Currently, there is no specific literature available on pharmacophore modeling or lead optimization studies focused exclusively on this compound analogues. While the initial synthesis and antibacterial evaluation of this compound and its analogues provide a starting point for such studies, dedicated computational and medicinal chemistry efforts to develop a pharmacophore model and optimize lead compounds have not yet been reported. Future research in this area would be valuable for the systematic development of this compound-based therapeutic agents.

Information regarding the chemical compound "this compound" is not available in the reviewed scientific literature.

Extensive searches for a chemical compound named "this compound" have not yielded any results pertaining to its chemical synthesis, derivatization, or any related scientific data. It is possible that "this compound" may be a trivial name not widely adopted in scientific literature, a proprietary name, or a misspelling of a different compound.

One possibility is that the intended compound of interest is Mundulone . Scientific information is available for Mundulone, including its chemical structure and identifiers.

Mundulone Chemical Information:

IUPAC Name: 3-hydroxy-7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one nih.gov

Molecular Formula: C₂₆H₂₆O₆ nih.gov

CAS Number: 481-94-7 nih.gov

Without confirmation that "Mundulone" is the correct compound, and to adhere strictly to the request for information solely on "this compound," no further details on advanced synthetic methodologies can be provided. If "this compound" is indeed the correct name, there is currently no publicly available scientific literature detailing its catalytic asymmetric synthesis or production via flow chemistry and continuous manufacturing.

To proceed with a detailed article on chemical synthesis and derivatization strategies, clarification on the compound's name and structure is required.

Molecular and Cellular Mechanisms of Action of Mundulin

Identification of Molecular Targets and Binding Interactions of Mundulin

The identification of molecular targets and the characterization of binding interactions are fundamental steps in elucidating the pharmacological profile of a compound like this compound. While experimental data for some binding assays are limited, computational studies have provided initial insights into its potential targets.

Receptor Binding Assays and Target Occupancy Studies of this compound

As of current research, no proven molecular targets for this compound have been experimentally identified through receptor binding assays or target occupancy studies. nih.gov However, computational predictions suggest a potential interaction with DNA-(apurinic or apyrimidinic site) lyase, with a high probability of 99.61% based on Super-PRED analysis. nih.gov

Enzyme Inhibition/Activation Kinetics and Mechanisms by this compound

Computational molecular docking studies have indicated that this compound may interact with several enzymes, particularly those involved in antidiabetic pathways. ebi.ac.uk this compound has been computationally screened against key antidiabetic targets, including Human alpha-amylase 1 (AMY1A), Human α-glucosidase (MGAM), Human Protein Tyrosine Phosphatase 1B (PTP1B), and Human Dipeptidyl Peptidase IV (DPP4). ebi.ac.uk

For Human α-glucosidase (MGAM), this compound demonstrated docking binding energies ranging from -6.804 to -7.971 kcal/mol. ebi.ac.uk These values are comparable to the control compound's binding energy of -8.281 kcal/mol. ebi.ac.uk The Size-Independent Ligand Efficiencies (SILE) for this compound with MGAM were found to be between 2.474 and 2.818, relative to a control SILE of 2.906. ebi.ac.uk These computational findings suggest that this compound could potentially act as an inhibitor of MGAM, although experimental kinetic studies are required to confirm the precise mechanism (e.g., competitive, uncompetitive, or noncompetitive inhibition) and to determine kinetic parameters such as Kᵢ, Kₘ, and Vmax.

Table 1: Computational Docking Binding Energies and SILE Values for this compound with Human MGAM

| Target Enzyme | Docking Binding Energy (kcal/mol) | SILE Value | Control Docking Binding Energy (kcal/mol) | Control SILE Value |

| Human MGAM | -6.804 to -7.971 | 2.474 to 2.818 | -8.281 | 2.906 |

Protein-Ligand Interaction Studies of this compound (e.g., SPR, ITC, X-ray crystallography of complexes)

Computational methods, specifically molecular docking and molecular dynamics simulations, have been employed to study the interaction of this compound with its predicted targets. ebi.ac.uk Molecular docking predicts the conformation, position, and orientation of this compound within the binding pocket of target proteins, while molecular dynamics simulations investigate the stability of these protein-ligand complexes over time. ebi.ac.uk These computational approaches provide valuable insights into the nature and strength of interactions, including hydrogen bonding and other non-covalent forces. ebi.ac.uk However, experimental techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography have not been reported for this compound to date. These experimental methods are crucial for validating computational predictions by providing real-time binding kinetics, thermodynamic parameters, and atomic-resolution structural details of this compound-protein complexes.

Cellular Signaling Pathways Modulated by this compound

Investigations into the modulation of cellular signaling pathways by this compound are essential for understanding its broader biological impact. Currently, specific experimental data detailing this compound's effects on intracellular messengers, gene expression, or proteomic profiles are not extensively documented in the available literature.

Downstream Effects of this compound on Intracellular Messengers (e.g., cAMP, Ca2+)

While this compound has been computationally predicted to interact with certain enzymes, direct experimental evidence demonstrating its downstream effects on intracellular messengers such as cyclic AMP (cAMP) or calcium (Ca2+) levels is not available. Such studies typically involve functional ligand binding assays that measure cellular activity by monitoring changes in signaling outputs.

Impact of this compound on Gene Expression and Proteomic Profiles

There is currently no specific research detailing the impact of this compound on global gene expression or proteomic profiles. Techniques like DNA microarrays, RNA sequencing for gene expression profiling, and 2-D DIGE coupled with LC-MS/MS for proteomic analysis are standard approaches to investigate such effects. These methods can delineate changes in mRNA and protein levels, providing insights into the molecular pathways and cellular processes modulated by a compound. Future research in this area would be necessary to fully understand this compound's influence on cellular regulatory networks.

This compound Interactions with Biological Macromolecules (Beyond Specific Targets)

This compound, as a chemical compound, has been implicated in interactions with biological membranes. For instance, it has been noted that this compound, along with other compounds, can disrupt bacterial cell membranes, potentially leading to bacterial death figshare.com. Cellular membranes, including the plasma membrane and organelle membranes, are primarily composed of a lipid bilayer, a thin polar membrane made of two layers of lipid molecules wikipedia.orgbiologydictionary.netwikipedia.org. This lipid bilayer acts as a barrier, regulating the movement of ions, proteins, and other molecules wikipedia.orgwikipedia.org.

The permeability of compounds across these membranes can occur through various mechanisms, including passive diffusion nih.govtandfonline.com. Passive diffusion allows small vesicles to sample multiple compartments before reaching their target nih.gov. However, the extent to which a compound traverses a cell membrane via passive diffusion can be negligible in real cells, with many drugs relying on membrane transporters for entry acs.org. While general principles of membrane interaction and permeability are well-established, detailed studies specifically quantifying the membrane permeability of this compound or its precise mechanisms of membrane disruption beyond general statements are not extensively detailed in the current literature.

Interactions between small molecules and proteins can be highly specific, involving defined binding sites, or non-specific, where the molecule binds to various proteins without a particular functional consequence. Non-specific protein binding can occur due to the complex nature of biomolecules, which possess numerous charged and hydrophobic moieties, leading to multiple interaction points elementlabsolutions.com. This phenomenon can affect drug distribution and lead to differences between free and total drug concentrations both in vitro and in vivo nih.gov.

This compound has been shown to interact with specific protein targets, such as its inhibitory action on H+,K+-ATPase activity, indicating a specific binding interaction researchgate.net. Additionally, docking studies have provided binding energy values for this compound, suggesting its potential to interact with various proteins umsha.ac.ir. However, detailed research specifically addressing the non-specific protein binding profiles or aggregation phenomena of this compound is limited in the provided search results. General studies on non-specific protein binding indicate that such interactions can impact analytical methods like HPLC, causing issues such as reduced sensitivity and peak tailing elementlabsolutions.com. Reducing non-specific binding is crucial in various biological assays, including immunoassays, to ensure accurate results and prevent false positives surmodics.comintegralmolecular.com. The primary mechanism of drug sequestration is often membrane partitioning rather than non-specific protein binding nih.gov.

Cellular Responses to this compound Exposure in In Vitro Systems

The impact of a chemical compound on cellular systems in vitro provides crucial insights into its biological activity and potential therapeutic or toxicological profiles.

This compound has been evaluated for its cytotoxic properties in in vitro systems researchgate.netresearchgate.net. Cytotoxicity assessments often involve measuring cell viability and observing morphological changes in treated cells nih.govasm.orgnih.gov. Cell viability can be determined by assessing cell membrane integrity, for instance, by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium nih.gov. A high cell viability, typically over 85%, is indicative of non-toxic effects nih.gov. Other assays, such as the XTT assay, are also commonly used to quantify cytotoxicity nih.gov.

While this compound has been tested for cytotoxicity, specific detailed findings on the precise morphological changes induced in cells upon this compound exposure, or comprehensive quantitative data tables from viability assessments, are not explicitly provided in the current search results. General studies on cytotoxicity indicate that a correlation can be observed between the concentration of a bioproduct and LDH release, with lower concentrations often showing non-toxic effects on cell membrane permeability nih.gov.

Compounds with cytotoxic potential can influence fundamental cellular processes such as proliferation, differentiation, apoptosis, and autophagy. Cell proliferation refers to the increase in cell number through cell division, while differentiation is the process by which a less specialized cell becomes a more specialized cell type. Apoptosis, or programmed cell death, is a crucial mechanism for maintaining tissue homeostasis and eliminating damaged or unwanted cells springermedizin.de. Autophagy, or cellular self-consumption, is another vital adaptive mechanism during cellular stress, involving the formation of double-membrane organelles that capture cytosolic material for degradation or secretion nih.govnih.govyoutube.com.

While this compound's cytotoxicity has been noted researchgate.netresearchgate.net, specific detailed research findings on its direct impact on cell proliferation, differentiation, apoptosis induction, or modulation of autophagy pathways are not extensively described in the provided search results. General mechanisms of cell cycle arrest, a process that can inhibit proliferation, involve complex signaling networks where different mechanisms work in concert to ensure proper cellular response nih.govresearchgate.netnih.gov. For instance, p53-independent cyclin inactivation can confer immediate arrest, while p53-dependent cyclin downregulation sustains it nih.gov. Autophagy is generally induced by stress stimulation and can be regulated by pathways such as mTOR nih.govyoutube.com.

The subcellular localization of a compound and its specific effects on cellular organelles can provide critical insights into its mechanism of action. Molecules can interact with various organelles, including the nucleus, mitochondria, endoplasmic reticulum, and lysosomes, influencing their function.

The boundary of a cell and its subcellular organelles are defined by membranes, which are composed of lipids and proteins frontiersin.org. The interaction between proteins and these membranes is crucial for the targeting and regulation of membrane proteins frontiersin.org. For example, some proteins localize to membranes through interactions with hydrophilic head groups of phospholipids (B1166683) frontiersin.org.

Specific data on the organelle-specific effects or the subcellular localization of this compound itself are not detailed in the provided search results. General research indicates that mitochondrial function can be modulated by various agents google.com, and the endoplasmic reticulum is involved in processes like autophagosome formation youtube.com. However, without specific studies on this compound, its precise distribution within the cell and its impact on individual organelles remain to be elucidated.

Preclinical and Mechanistic Investigations of Mundulin in Non Human Biological Systems

Pharmacodynamics of Mundulin in Ex Vivo Organ Preparations

Pharmacodynamics (PD) studies examine how a compound affects biological systems, including its mechanism of action and the relationship between its concentration and the resulting physiological effects ukdri.ac.uk. Ex vivo organ preparations offer a controlled environment to investigate a compound's effects on isolated tissues or organs, bridging the gap between in vitro cell-based assays and complex in vivo animal models fda.govnih.gov. These preparations allow for the study of specific organ functions and responses to a compound without the confounding factors of a whole organism's systemic circulation or compensatory mechanisms nih.gov.

While this compound has been identified and its chemical structure characterized, specific detailed research findings on the pharmacodynamics of this compound in ex vivo organ preparations were not available in the consulted literature. Typically, such studies would involve exposing isolated organs (e.g., heart, liver, kidney, or sections of the gastrointestinal tract) to varying concentrations of this compound and monitoring relevant physiological parameters. For instance, researchers might assess changes in contractility in isolated heart preparations, enzyme activity in liver slices, or fluid transport in intestinal segments fda.govnih.gov. The data obtained would help to elucidate this compound's direct effects on organ function and its concentration-response relationships at the organ level.

Effects of this compound in Animal Models (e.g., rodent, invertebrate, microbial)

Research has indicated that this compound, particularly as a constituent of extracts from Mundulea sericea, exhibits antimicrobial activities bienta.netnih.gov. Studies have assessed the antimicrobial efficacy of Mundulea sericea constituents, including this compound, against a range of microbial pathogens.

Antimicrobial Activity of Mundulea sericea Constituents (including this compound) bienta.netnih.gov

| Microorganism | Minimum Inhibitory Quantity (MIQ) Range (µg) |

| Staphylococcus aureus | 0.01–100 |

| Bacillus subtilis | 0.01–100 |

| Escherichia coli | 0.01–100 |

| Pseudomonas aeruginosa | 0.01–100 |

| Candida albicans | 0.01–100 |

Note: The MIQ values represent the range of minimum inhibitory quantities observed for the constituents of Mundulea sericea extracts, which include this compound. Specific isolated dose-response data for this compound alone across various animal disease models beyond microbial were not detailed in the available literature.

While antimicrobial activity has been noted, specific dose-response relationships and efficacy data for this compound in other non-human disease models (e.g., rodent models of inflammation, cancer, or neurological disorders) were not explicitly found in the consulted sources. In general, efficacy studies in animal models involve administering varying doses of the compound to diseased animals and monitoring disease markers, survival rates, and symptom amelioration to establish a therapeutic window and optimal dosing regimens scielo.brimmunologyresearchjournal.com.

Comprehensive preclinical investigations typically evaluate the impact of a compound on a wide array of physiological parameters and behavioral phenotypes in animal models. This includes monitoring vital signs, organ function markers (e.g., hematological, biochemical, and histopathological changes), and observing changes in behavior such as locomotion, anxiety, social interaction, and cognitive function ukdri.ac.uknih.govbiorxiv.orgnih.govmdpi.commdpi.comnih.gov.

Specific detailed research findings on the impact of this compound on physiological parameters or behavioral phenotypes in non-human animal models were not available in the provided search results. Such studies would typically involve:

Physiological Parameters: Assessment of body weight changes, food and water intake, organ weights, hematology (e.g., red blood cell count, hemoglobin, white blood cell count), clinical chemistry (e.g., liver enzymes, kidney function markers, glucose, electrolytes), and macroscopic and microscopic examination of tissues and organs for any pathological changes mdpi.comnih.gov.

Behavioral Phenotypes: Observation and quantitative analysis of spontaneous behavior, activity levels, motor coordination, exploratory behavior, and responses in standardized behavioral tests designed to assess anxiety-like behavior, depressive-like behavior, learning, and memory pitt.edubiorxiv.orgnih.govmdpi.combiomolther.org.

The absence of specific data for this compound in these areas indicates that further research would be required to fully characterize its effects on the physiological and behavioral aspects of non-human biological systems.

Toxicological Assessments of this compound in Preclinical Models (Excluding Human Safety/Adverse Effects)

Toxicological assessments are critical preclinical studies designed to identify potential hazards and characterize the nature of adverse effects a compound may cause in non-human systems. These studies help determine safe exposure levels and identify potential target organs for toxicity bienta.netcriver.comfda.gov.

Acute and subchronic toxicity studies are standard components of preclinical safety evaluations bienta.netcriver.comfda.govresearchgate.netpcbiochemres.com.

Acute Toxicity: Acute toxicity studies involve the administration of a single dose or multiple doses within a 24-hour period to animals, typically rodents (e.g., mice or rats), followed by observation for up to 14 days bienta.netfda.govnih.govoecd.org. The objective is to identify doses causing no adverse effect, doses causing major toxicity, and to determine the lethal dose 50 (LD50) if applicable fda.govnih.gov. Observations include mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and neurological signs), time of onset, duration, and reversibility of effects, as well as gross necropsy findings bienta.netfda.gov.

Subchronic Toxicity: Subchronic toxicity studies involve repeated exposure to a substance for a moderate period, typically ranging from 28 to 90 days criver.comresearchgate.netpcbiochemres.comiccffeed.org. These studies aim to identify adverse effects that may occur after repeated exposure and to determine a no-observed-adverse-effect level (NOAEL) criver.comiccffeed.org. Parameters monitored include body weight, food and water consumption, clinical observations, hematology, clinical chemistry, urinalysis, organ weights, and detailed histopathological examination of various tissues bienta.netcriver.comresearchgate.netpcbiochemres.com.

Specific acute or subchronic toxicity data for this compound in animal models were not found in the consulted literature. Therefore, the detailed toxicological profile of this compound in terms of acute and subchronic effects in non-human systems remains to be fully elucidated through dedicated studies.

Genotoxicity and mutagenicity studies are conducted to assess a compound's potential to cause damage to genetic material (DNA) or induce mutations, which can lead to cancer or heritable effects europa.euchemsafetypro.comevotec.comchemsafetypro.com. These studies are typically performed in a tiered approach, starting with in vitro tests and progressing to in vivo tests if positive results are observed evotec.comchemsafetypro.comwca-environment.com.

In Vitro Genotoxicity/Mutagenicity: Common in vitro tests include the bacterial reverse mutation test (Ames test) to detect gene mutations in bacteria, and mammalian cell assays (e.g., chromosome aberration test or micronucleus test) to detect chromosomal damage europa.euevotec.comchemsafetypro.com. These tests may be conducted with and without metabolic activation systems to identify both direct-acting mutagens and pro-mutagens evotec.com.

In Vivo Genotoxicity/Mutagenicity: If positive results are obtained from in vitro tests, in vivo studies are conducted in animal models (typically rodents) to confirm the genotoxic potential in a whole organism chemsafetypro.comevotec.comchemsafetypro.comwca-environment.com. Examples include the in vivo micronucleus test (assessing chromosomal damage in bone marrow or peripheral blood cells) and the comet assay (detecting DNA strand breaks in various tissues) wca-environment.com.

Specific research findings on the genotoxicity or mutagenicity of this compound, both in vitro and in vivo, were not identified in the available scientific literature. Therefore, dedicated studies would be necessary to evaluate this compound's potential to induce genetic damage in non-human biological systems.

Pharmacokinetics and Biotransformation of this compound in Animal Models

Comprehensive experimental data detailing the pharmacokinetics and biotransformation of this compound in non-human animal models are not extensively reported in the readily available scientific literature. While general principles of pharmacokinetics (PK) and biotransformation are well-established for drug development in animal models, specific in vivo studies for this compound in this domain appear limited. nih.govcriver.comvmrcindia.comnih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgfda.govnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of this compound

The predicted ADME properties for this compound are summarized in the table below:

| Property | Predicted Value | Probability (%) |

| Human Intestinal Absorption | + | 99.31% |

| Caco-2 Permeability | + | 69.04% |

| Blood Brain Barrier | + | 52.50% |

| Human Oral Bioavailability | - | 67.14% |

Note: These values are computational predictions and not derived from experimental animal studies. plantaedb.com

Enzyme Systems Involved in this compound Biotransformation

Specific enzyme systems directly involved in the biotransformation of this compound in animal models have not been detailed in the retrieved scientific literature. In general, drug biotransformation, primarily occurring in the liver, involves various enzyme systems, with the cytochrome P450 (CYP450) system being a major contributor to Phase I metabolism (e.g., oxidation, reduction, hydrolysis) and UDP-glucuronosyltransferases (UGTs) playing a key role in Phase II reactions (e.g., glucuronidation). nih.govnih.govdoi.org However, the precise enzymes or metabolic pathways responsible for this compound's biotransformation in non-human biological systems have not been explicitly identified in the available research.

Advanced Analytical Methodologies for Mundulin Research

Spectroscopic Techniques for Characterization and Quantification of Mundulin

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for this compound Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of organic compounds like this compound, relying on the absorption of ultraviolet and visible light by chromophores within the molecule. researchgate.nethmdb.ca Flavonoids, including flavanones such as this compound, typically exhibit two characteristic absorption bands in their UV-Vis spectra. medwinpublishers.com Band I, often found in the 300–390 nm range, is associated with the cinnamoyl system (B-ring absorption), while Band II, usually appearing between 240–280 nm, corresponds to the benzoyl system (A-ring absorption). medwinpublishers.comnepjol.info The precise wavelengths and intensities of these bands are highly dependent on the substitution patterns and conjugation within the flavanone (B1672756) structure. For this compound, the presence of prenyl and hydroxyl groups would influence these absorption maxima, providing a unique spectral fingerprint. rsc.orgmedwinpublishers.com

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. researchgate.netlibretexts.org For this compound (C25H26O4), characteristic IR absorption bands would be expected for its flavanone core and substituents. Key functional groups include hydroxyl (-OH) stretching vibrations (typically around 3200-3600 cm⁻¹), carbonyl (C=O) stretching from the flavanone ring (around 1600-1700 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). nih.govresearchgate.netnist.govphotonics.com The presence of a prenyl group would also contribute characteristic C-H stretching and bending vibrations. Analysis of the IR spectrum allows for the identification and confirmation of these structural features, aiding in the elucidation of this compound's molecular architecture.

Illustrative Spectroscopic Data for a Flavanone (Conceptual)

| Technique | Expected Peaks/Bands (cm⁻¹ or nm) | Functional Group/Structural Feature |

| UV-Vis | Band I: 300-350 nm | Cinnamoyl system (B-ring) |

| Band II: 250-280 nm | Benzoyl system (A-ring) | |

| IR | 3200-3600 cm⁻¹ | O-H stretching (hydroxyl groups) |

| 1600-1700 cm⁻¹ | C=O stretching (ketone) | |

| 1450-1600 cm⁻¹ | Aromatic C=C stretching | |

| ~2900 cm⁻¹ | C-H stretching (aliphatic/aromatic) |

Note: These values are illustrative for a generic flavanone and would be refined with experimental data for this compound.

Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Matrices

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy or mass spectrometry, offering robust solutions for analyzing this compound in complex biological or environmental samples.

LC-MS/MS and GC-MS for Trace Analysis of this compound

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective analytical technique indispensable for the trace analysis of non-volatile and thermally labile compounds like this compound in complex matrices. rsc.orgnp-mrd.org The liquid chromatography component separates this compound from other co-eluting compounds, while the tandem mass spectrometry (MS/MS) provides precise molecular weight information and structural insights through fragmentation patterns. rsc.org For this compound (molecular weight 390.50 g/mol ), LC-MS/MS would typically involve electrospray ionization (ESI) to produce protonated or deprotonated molecular ions (e.g., [M+H]⁺ or [M-H]⁻). Subsequent collision-induced dissociation (CID) of these precursor ions generates characteristic product ions, forming a unique fragmentation fingerprint that confirms the compound's identity and can be used for highly specific and sensitive quantification. nih.govacs.org Research on other flavonoids demonstrates that MS/MS fragmentation provides diagnostic ions, such as those indicating the presence of hydroxyl or methoxy (B1213986) groups on specific rings, which would be crucial for this compound's structural confirmation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound, as a flavanone, may not be inherently volatile, derivatization strategies (e.g., silylation) can render it suitable for GC-MS analysis. chemicalbook.com This is evidenced by studies where a related compound, 5-methoxy this compound, was isolated and identified using GC-MS analysis of Mundulea sericea extracts. medwinpublishers.com GC-MS provides excellent separation of components in a mixture, followed by electron ionization (EI) mass spectrometry, which generates a characteristic fragmentation pattern for identification. amrutpharm.co.in The resulting mass spectrum, with its molecular ion and fragment ions, serves as a "fingerprint" for this compound, allowing for its identification and quantification even at trace levels.

Illustrative Mass Spectrometry Data for this compound (Conceptual)

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Fragmentation Pathway |

| LC-MS/MS | ESI (+) | 391.2 ([M+H]⁺) | e.g., 373.1, 205.1, 177.0 | Loss of H₂O, retro Diels-Alder (RDA) fragments, side chain cleavages |

| GC-MS | EI | 390 (M⁺) | e.g., 375, 347, 205, 177 | Loss of CH₃, CO, RDA fragments, side chain cleavages |

Note: Specific product ions and fragmentation pathways would be determined experimentally for this compound, but these examples are typical for flavanones. nih.govacs.orgjst.go.jpnih.gov

NMR-coupled Techniques for this compound-Related Metabolomics and Interactomics

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is paramount for the unambiguous structural elucidation of complex natural products like this compound. koreascience.krdiva-portal.org Both one-dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are employed. diva-portal.orgsilae.it

¹H NMR provides information on the number, type, and connectivity of protons in the molecule, including characteristic signals for aromatic, aliphatic, and hydroxyl protons. nih.govsilae.itchemicalbook.com

¹³C NMR reveals the carbon skeleton, with distinct chemical shifts for carbonyl carbons, aromatic carbons, and carbons in the prenyl side chain. koreascience.krsilae.it

2D NMR experiments are critical for establishing through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations, allowing for the complete assignment of all proton and carbon signals and the precise determination of the molecule's connectivity and stereochemistry. diva-portal.orgsilae.it For this compound, these techniques would confirm the flavanone core, the position of the prenyl group, and the substitution pattern on the aromatic rings.

NMR-coupled Metabolomics and Interactomics: NMR spectroscopy is a powerful platform in metabolomics, enabling the quantitative and simultaneous analysis of numerous metabolites in biological systems. hmdb.ca For this compound research, NMR-coupled metabolomics can be used to:

Profile this compound and its metabolites: Identify and quantify this compound and any biotransformation products in biological samples (e.g., plant extracts, cell cultures, in vivo models). acs.orghmdb.ca

Investigate metabolic pathways: By tracking changes in metabolite profiles, researchers can infer the metabolic pathways in which this compound is involved or that are affected by its presence.

Interactomics: While less direct than protein-ligand binding studies, NMR can provide insights into this compound's interactions with other biomolecules (e.g., proteins, lipids) by observing changes in the chemical shifts or relaxation times of this compound's nuclei upon binding. This can help elucidate its mechanism of action or biological targets. hmdb.ca

Illustrative NMR Data for a Flavanone (Conceptual)

| NMR Experiment | Chemical Shift Range (δ ppm) | Interpretation (Illustrative) |

| ¹H NMR | 2.5-3.5 (m) | Protons on C-2, C-3 of flavanone ring |

| 5.0-5.5 (dd) | H-2 of flavanone ring | |

| 6.0-8.0 (m) | Aromatic protons | |

| 10.0-13.0 (s) | Chelation hydroxyl (e.g., 5-OH) | |

| ¹³C NMR | 70-80 (CH) | C-2 of flavanone ring |

| 40-50 (CH₂) | C-3 of flavanone ring | |

| 170-200 (C=O) | Carbonyl carbon | |

| 100-160 (C) | Aromatic carbons | |

| HSQC | ¹H/¹³C correlations | Direct C-H connectivity |

| HMBC | ¹H/¹³C long-range correlations | Quaternary carbons, connectivity across bonds |

| NOESY | ¹H/¹H spatial correlations | Stereochemistry, conformation |

Note: Specific chemical shifts and coupling patterns are unique to this compound's exact structure and would be determined experimentally. diva-portal.orgsilae.itnih.gov

Advanced Imaging Techniques for Localization of this compound in Biological Systems

Advanced imaging techniques enable the visualization of this compound's spatial distribution within cells, tissues, or whole organisms, providing crucial insights into its site of action, accumulation, and transport mechanisms.

Fluorescence Microscopy and Confocal Imaging of this compound

Fluorescence Microscopy: Fluorescence microscopy is a widely used technique for visualizing molecules in biological systems. While many flavanones, including this compound, may exhibit weak intrinsic fluorescence, their fluorescence properties can often be enhanced or exploited through specific derivatization or by leveraging their interaction with fluorescent probes. tandfonline.comoup.com For instance, certain flavonoids with a 3-hydroxyl group can form strongly fluorescent complexes with aluminum ions, enabling their detection by fluorescence. researchgate.netrsc.org If this compound itself has sufficient intrinsic fluorescence, or if it can be specifically labeled with a fluorophore (e.g., via a chemical tag if a suitable reactive group is present), fluorescence microscopy can be used to:

Visualize cellular uptake: Track how this compound enters and distributes within cells.

Subcellular localization: Determine if this compound localizes to specific organelles (e.g., nucleus, mitochondria, cytoplasm).

Tissue distribution: Observe its presence and concentration in different tissue types.

Confocal Imaging: Confocal microscopy offers significant advantages over conventional widefield fluorescence microscopy by providing optical sectioning capabilities. sielc.com This means it can generate sharp, in-focus images from specific depths within a sample, eliminating out-of-focus blur. For this compound localization, confocal imaging would allow for:

High-resolution 3D reconstruction: Create detailed three-dimensional maps of this compound's distribution within cells or tissue sections.

Co-localization studies: Simultaneously image this compound (or its fluorescent derivative) with other fluorescently labeled cellular components to understand its precise cellular environment and potential interactions. researchgate.net

Reduced autofluorescence interference: Confocal microscopy can help mitigate issues with background autofluorescence from biological samples, leading to clearer and more specific signals for this compound.

Mass Spectrometry Imaging (MSI) of this compound

Mass Spectrometry Imaging (MSI) is a powerful label-free technique that enables the spatial mapping of molecules, including natural products like this compound, directly from tissue sections or other biological samples. rsc.orgnih.govrsc.orgresearchgate.net Unlike fluorescence microscopy, MSI does not require prior knowledge of a molecule's spectroscopic properties or the need for chemical labeling.

Principle: MSI works by rastering a focused beam (e.g., laser, ion beam) across the sample surface, desorbing and ionizing molecules from each pixel. The ions are then analyzed by a mass spectrometer, generating a full mass spectrum for each pixel. researchgate.net By plotting the intensity of a specific mass-to-charge ratio (m/z) corresponding to this compound (or its characteristic fragments) across the scanned area, a spatial distribution map of the compound is generated. nih.govubc.ca

Applications for this compound: MSI can provide unprecedented insights into this compound's distribution, accumulation, and metabolism in situ. This includes:

Tissue-specific localization: Pinpointing the exact tissues or even cell types where this compound is present in a plant or animal model.

Pharmacokinetic/Pharmacodynamic studies: Tracking the absorption, distribution, and elimination of this compound over time in biological systems without the need for radioactive or fluorescent tags.

Metabolite mapping: Visualizing the spatial distribution of this compound and its metabolites simultaneously, offering insights into its biotransformation pathways within specific biological compartments.

Discovery of novel this compound-related compounds: By analyzing the full mass spectra from different regions, MSI can also aid in the discovery of new, structurally related compounds that co-localize with this compound. rsc.org

Illustrative MSI Data for this compound (Conceptual)

| MSI Technique | Ionization Method | Sample Type | Information Provided |

| MALDI-MSI | Laser desorption/ionization | Plant tissue sections, animal organs | Spatial distribution of this compound (m/z 390.50) and its metabolites across the sample. |

| DESI-MSI | Ambient desorption/ionization | Live cells, tissue surfaces | Real-time surface mapping of this compound, potentially revealing dynamic changes. |

Note: The choice of MSI technique depends on the sample type, desired spatial resolution, and analytical goals. nih.govrsc.orgresearchgate.net

The Chemical Compound "this compound" Not Found in Scientific Literature

Following a comprehensive search of available scientific and environmental databases, no information has been found on a chemical compound named "this compound." The search yielded results pertaining to the village of Mundelein in Illinois, soil series, and general ecological concepts, but no data on the natural occurrence, distribution, or ecological role of a substance with this name.

Therefore, it is not possible to provide an article on the "Ecological and Environmental Aspects of this compound" as requested. The specified outline, including its natural sources, geographical distribution, and functions in inter-species interactions, cannot be addressed due to the complete absence of any relevant research findings for a compound with this designation.

It is possible that "this compound" may be a misspelling of another chemical compound, a highly obscure or newly discovered substance not yet documented in accessible literature, or a proprietary name not publicly indexed. Without further clarification or an alternative name, a scientifically accurate and informative article on this topic cannot be generated.

Ecological and Environmental Aspects of Mundulin

Environmental Fate and Persistence of Mundulin

The environmental fate and persistence of a chemical compound describe its transport, transformation, and longevity in various environmental compartments such as water, soil, and air. epa.gov Key factors determining a compound's environmental fate include its chemical structure, solubility, vapor pressure, and susceptibility to degradation processes.

Degradation Pathways of this compound (e.g., photolysis, biodegradation, hydrolysis)

Degradation pathways are the processes by which a chemical compound is broken down in the environment. These can be abiotic (non-biological) or biotic (biological).

Photolysis: This is the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. The rate of photolysis depends on the compound's ability to absorb light at specific wavelengths and the intensity of solar radiation.

Biodegradation: This involves the breakdown of a compound by microorganisms such as bacteria and fungi. nih.gov The rate and extent of biodegradation are influenced by the chemical's structure, the presence of suitable microbial populations, and environmental conditions like temperature, pH, and oxygen availability. cefic-lri.orgresearchgate.net

Hydrolysis: This is a chemical reaction in which a compound is broken down by reacting with water. researchgate.netmdpi.com The rate of hydrolysis is often dependent on the pH of the water and the temperature. researchgate.net For some compounds, hydrolysis can be a significant degradation pathway, especially for those with hydrolyzable functional groups like esters or amides. nih.govnih.gov

Without experimental data on this compound, its susceptibility to these degradation pathways remains unknown.

Bioaccumulation and Trophic Transfer Potential of this compound

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance that is higher than in the environment itself. mdpi.comnih.gov This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food. researchgate.net

Trophic transfer , also known as biomagnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. mdpi.comresearchgate.net Persistent and lipophilic (fat-soluble) compounds are more likely to biomagnify. nih.gov

To assess the bioaccumulation and trophic transfer potential of this compound, the following parameters would be essential:

Octanol-Water Partition Coefficient (Kow): This value indicates the lipophilicity of a compound. A high Kow value suggests a greater potential for bioaccumulation.

Bioaccumulation Factor (BAF): This is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment. nih.gov

Bioconcentration Factor (BCF): This is the ratio of the concentration of a chemical in an organism to the concentration in the water, for aquatic organisms.

Trophic Magnification Factor (TMF): A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. nih.gov

No data for these parameters for this compound are currently available.

Impact of this compound on Non-Target Organisms and Ecosystem Dynamics

The introduction of a novel chemical into the environment can have unintended consequences for organisms that are not the target of its use. flvc.org These impacts can range from direct toxicity to more subtle effects on behavior, reproduction, and survival. epa.govnih.gov

Ecological Risk Assessment Methodologies for this compound

An ecological risk assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. epa.govnih.gov The standard framework for an ERA typically includes three main phases:

Problem Formulation: This phase defines the scope of the assessment, identifies the stressors (in this case, this compound), the ecosystems and organisms of concern, and the potential exposure pathways. ornl.gov It culminates in the development of a conceptual model that illustrates the relationships between the stressor, exposure, and ecological effects.

Analysis Phase: This phase involves two key components:

Exposure Characterization: Quantifying the contact or co-occurrence of the stressor with the ecological receptors. This would involve measuring or modeling the concentration of this compound in relevant environmental media. epa.gov

Ecological Effects Characterization: Evaluating the relationship between the stressor and the ecological response. This would involve toxicity testing on a range of non-target organisms to determine dose-response relationships. epa.gov

Risk Characterization: In this final phase, the information from the analysis phase is integrated to estimate the likelihood and magnitude of adverse ecological effects. epa.govnih.gov This involves comparing exposure levels to effect levels and describing the risk, including the associated uncertainties. researchgate.netthefehlinggroup.com

Conducting an ERA for this compound would require extensive data on its environmental concentrations and its toxicity to a variety of organisms.

Influence of this compound on Microbial Communities and Biogeochemical Cycles

Microbial communities in soil and water play a crucial role in ecosystem functioning, including nutrient cycling and the decomposition of organic matter. frontiersin.orgfrontiersin.org The introduction of a chemical like this compound could potentially disrupt these communities and their functions. nih.govnih.govresearchgate.net

Biogeochemical cycles are the pathways by which chemical elements move through the Earth's biotic (living) and abiotic (non-living) compartments. wikipedia.orgkhanacademy.orgkhanacademy.org Key cycles include the carbon, nitrogen, phosphorus, and sulfur cycles. pressbooks.publu.se Microorganisms are fundamental drivers of these cycles. wikipedia.org

Potential impacts of this compound on microbial communities and biogeochemical cycles could include:

Toxicity to specific microbial groups: This could lead to shifts in microbial community structure and a reduction in microbial diversity. nih.gov

Inhibition of key enzymatic processes: Many steps in biogeochemical cycles are mediated by specific microbial enzymes. Inhibition of these enzymes could slow down or halt these processes.

Alteration of nutrient availability: By affecting microbial activity, this compound could indirectly alter the availability of essential nutrients for plants and other organisms.

To assess these potential impacts, studies would be needed to investigate the effects of this compound on microbial community composition, diversity, and the rates of key biogeochemical processes in controlled laboratory and field settings.

Theoretical and Computational Approaches in Mundulin Research

Quantum Chemical Calculations for Mundulin Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the electronic structure, stability, and reactivity of molecules aspbs.comnih.govarxiv.org. By solving the Schrödinger equation, or approximations thereof, these methods can predict a wide array of molecular properties. For this compound, quantum chemical calculations would be instrumental in determining its optimized geometry, bond lengths, bond angles, and vibrational frequencies, providing a detailed structural blueprint. Furthermore, they could be used to predict its spectroscopic properties (e.g., UV-Vis, IR, NMR shifts), aiding experimental characterization. Beyond static properties, these calculations are crucial for mapping potential energy surfaces, identifying transition states, and thus predicting reaction pathways and mechanisms involving this compound rsc.org.

Density Functional Theory (DFT) is a widely utilized quantum chemical method due to its favorable balance between accuracy and computational cost, making it suitable for molecules of this compound's size aspbs.comnih.govresearchgate.netmdpi.com. DFT studies on this compound would typically involve:

Geometry Optimization : Determining the most stable three-dimensional arrangement of atoms in this compound. This involves minimizing the molecule's energy with respect to its atomic coordinates. Common functionals like B3LYP, often combined with appropriate basis sets (e.g., 6-31G(d), D95V++**), are frequently employed for such optimizations nih.govmdpi.com.

Energetic Properties : Calculating the total energy, heats of formation, and relative energies of different conformers or tautomers of this compound.

Electronic Properties : Obtaining information about electron density distribution, atomic charges, and dipole moments. For instance, the dipole moment can provide insights into the molecule's polarity and its interactions with polar environments mdpi.com.

A hypothetical DFT study on this compound might yield optimized bond lengths and angles, as shown in the illustrative table below for a representative flavanone (B1672756) structure:

Table 1: Illustrative DFT-Optimized Bond Lengths and Angles for a Flavanone Scaffold (Hypothetical Data for this compound)

| Bond/Angle | Type | Length (Å) / Angle (°) |

| C1-C2 | Bond | 1.52 |

| C2-C3 | Bond | 1.54 |

| C4=O | Bond | 1.22 |

| C2-C3-C4 | Angle | 110.5 |

| C1-O-C6 | Angle | 118.2 |

Understanding the distribution of electron density and the most reactive sites on a molecule is crucial for predicting its interactions.

Molecular Electrostatic Potentials (MEP) : The MEP surface of this compound would visualize the electrostatic potential at various points around the molecule, indicating regions susceptible to electrophilic attack (negative potential, often red) or nucleophilic attack (positive potential, often blue) uni-muenchen.demdpi.comelsevier.comnih.gov. For a molecule like this compound, with its hydroxyl groups and oxygen-containing heterocyclic rings, MEP analysis would highlight potential hydrogen bond donor and acceptor sites, which are critical for intermolecular recognition and binding to biological macromolecules nih.gov.

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Minima and Maxima (Hypothetical Data for this compound)

| Site (Atom) | MEP Value (kcal/mol) | Significance |

| O (C4=O) | -45.2 | Strong nucleophilic site, potential H-bond acceptor |

| O (hydroxyl) | -38.9 | Nucleophilic site, potential H-bond acceptor |

| H (hydroxyl) | +25.1 | Electrophilic site, potential H-bond donor |

Frontier Orbitals (HOMO/LUMO) : Frontier Molecular Orbital (FMO) theory, pioneered by Fukui, posits that chemical reactivity is largely governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another libretexts.orgucalgary.caiupac.orgwikipedia.org. For this compound, calculating the energies and visualizing the spatial distribution of its HOMO and LUMO would provide insights into its electron-donating and electron-accepting capabilities, respectively. This information is vital for predicting its participation in charge-transfer reactions or its susceptibility to oxidation/reduction.

Table 3: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data for this compound)

| Orbital | Energy (eV) | Description |

| LUMO | -0.85 | Electron acceptor, indicative of electrophilic regions |

| HOMO | -5.60 | Electron donor, indicative of nucleophilic regions |

| HOMO-LUMO Gap | 4.75 | Indicator of kinetic stability and reactivity |

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, allowing for the study of dynamic processes and interactions nih.govnih.gov. Unlike static quantum chemical calculations, MD provides a time-dependent view of molecular behavior, including conformational changes, solvent effects, and interactions with other molecules. For this compound, MD simulations would be crucial for understanding its behavior in solution, its flexibility, and how it might interact with biological membranes or proteins.

If this compound were to be investigated as a potential ligand for a specific biological target (e.g., an enzyme or receptor), molecular docking and binding free energy calculations would be indispensable.

Ligand-Receptor Docking : Docking simulations predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and estimate its binding affinity nih.govmdpi.com. For this compound, docking studies would involve computationally fitting its structure into the active site of a target protein, exploring various poses, and scoring them based on interaction energies. This would help identify potential binding partners and elucidate the molecular recognition mechanisms.

Binding Free Energy Calculations : While docking provides a rapid estimate, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are used to calculate accurate binding free energies (ΔGbind) nih.govboku.ac.atwustl.edunih.govfrontiersin.org. These calculations are computationally intensive but can provide quantitative predictions of binding affinity, which is critical for lead optimization in drug discovery. For this compound, such calculations would quantify the strength of its interaction with a target, offering a more precise measure of its potential biological potency.

Table 4: Illustrative Ligand-Receptor Docking and Binding Free Energy Data (Hypothetical for this compound with a Target Protein)

| Method | Predicted Binding Mode/Affinity | Key Interactions (Hypothetical) |

| Molecular Docking | Pose 1: -8.5 kcal/mol | Hydrogen bonds with ArgXXX, TyrYYY; Hydrophobic interactions with PheZZZ |

| Binding Free Energy (FEP) | -7.8 ± 0.5 kcal/mol | Dominant contribution from hydrophobic contacts and one strong H-bond |

The biological activity of a molecule is often highly dependent on its three-dimensional shape and its ability to adopt different conformations.

Conformational Analysis : this compound, being a relatively flexible flavanone, can exist in multiple low-energy conformations. Computational methods such as conformational searching algorithms combined with quantum chemical calculations or systematic sampling in MD simulations would be used to explore its conformational landscape mundeleinparks.org. This analysis would identify the most stable conformers and their relative populations, which is crucial for understanding how this compound might fit into a binding pocket or interact with other molecules.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound

Cheminformatics and QSAR modeling are powerful computational approaches for managing chemical information, discovering new compounds, and predicting their biological activities based on structural features.

Cheminformatics : Cheminformatics involves the use of computational techniques to handle chemical information, including data storage, retrieval, and analysis ziprecruiter.combio-itworldexpo.comunt.eduum.es. For this compound, cheminformatics tools could be used to:

Database Searching : Identify structurally similar compounds (analogs) to this compound in large chemical databases, which might have known biological activities or properties.

Molecular Descriptors Calculation : Generate a wide array of numerical descriptors (e.g., molecular weight, logP, topological polar surface area, number of rotatable bonds) that encode the chemical and physical properties of this compound plantaedb.com. These descriptors are foundational for QSAR modeling.

Virtual Screening : If a large library of compounds related to this compound were to be screened for a specific activity, cheminformatics methods could rapidly filter and prioritize candidates based on predicted properties or structural similarity.

QSAR (Quantitative Structure-Activity Relationship) Modeling : QSAR models aim to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity ziprecruiter.commdpi.comnih.govosti.govnih.gov. While specific QSAR models for this compound's activity are not available, if sufficient experimental biological data were to be generated for this compound and its derivatives, QSAR modeling could be applied to:

Identify Key Structural Features : Determine which structural elements of this compound are responsible for a particular biological activity or lack thereof.

Predict Activity of New Analogs : Develop predictive models that can estimate the activity of newly designed this compound derivatives before their synthesis, thereby guiding synthetic efforts and optimizing lead compounds nih.gov.

Mechanism Elucidation : Provide insights into the potential mechanism of action by correlating specific molecular descriptors with biological responses.

Table 5: Illustrative QSAR Model Descriptors and Their Impact on Activity (Hypothetical for Flavanone Analogs)

| Descriptor (Type) | Coefficient | Impact on Activity (Hypothetical) |

| LogP (Hydrophobicity) | +0.25 | Increased hydrophobicity enhances activity |

| TPSA (Polarity) | -0.10 | Increased polarity reduces activity |

| Number of H-bond Donors | -0.05 | More H-bond donors slightly decrease activity |

| Molecular Weight | +0.02 | Slight positive correlation with activity |

Prediction of Biological Activities and ADME Properties for this compound (non-human models)

Computational models are vital for predicting the biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds, especially in non-human contexts, to guide further research and development.

Biological Activities: Computational predictions for this compound have identified potential targets. For instance, Super-PRED analysis suggests DNA-(apurinic or apyrimidinic site) lyase as a predicted target for this compound. nih.gov Beyond computational predictions, this compound has been experimentally evaluated for its biological effects in non-human models. It demonstrated inhibitory activity on gastric H+,K+-ATPase isolated from dog stomach. researchgate.net However, when tested for antifungal activity against the wood rotting fungus Postia placenta, this compound did not exhibit activity. researchgate.net

For the broader class of prenylated flavanones, to which this compound belongs, in silico studies have identified putative targets relevant to neurodegenerative diseases, including the enzyme acetylcholinesterase. nih.gov Additionally, prenylated flavanones have been computationally investigated for their xanthine (B1682287) oxidase inhibitory activity, with structural features like an 8-prenyl group on the A-ring and specific B-ring substitutions being crucial for potent activity. conicet.gov.ar

ADME Properties (non-human models): While specific predicted ADME values for this compound in explicitly non-human models are not extensively detailed in current literature, the methodologies employed for flavonoids are broadly applicable. Computational tools are routinely used to predict ADME-Tox properties, which are crucial for assessing a compound's pharmacokinetic profile. chemrevlett.comnih.govnih.govuniroma1.it These in silico models, often based on machine learning approaches, can predict parameters relevant to non-human systems, such as oral toxicity in rodents (e.g., LD50 values). scienceopen.combio-integration.org For example, for other flavonoids, tools like ProTox-II have been used to predict acute oral toxicity, classifying compounds into toxicity classes based on predicted LD50 values in rodents. scienceopen.combio-integration.org Such predictive models contribute to understanding how compounds might behave within biological systems, even when specific in vivo animal data for every compound is unavailable.

Virtual Screening for Novel this compound Analogues

Virtual screening, a computational technique, is widely employed to identify potential drug candidates by analyzing large compound libraries and predicting their binding affinity to target proteins. researchgate.net Although direct virtual screening studies specifically focused on novel this compound analogues are not prominently documented, this approach is extensively applied to the broader class of flavonoids to discover compounds with desired biological activities.

For instance, virtual screening, often combined with pharmacophore modeling and molecular docking, has been utilized to identify novel flavonoid analogues as acetylcholinesterase inhibitors nih.gov, angiotensin-converting enzyme inhibitors rjptonline.org, and antipsoriatic agents that bind to targets like calcineurin. researchgate.netresearchgate.net These studies involve developing quantitative structure-activity relationship (QSAR) models and pharmacophores, followed by docking analyses to predict ligand-protein interactions and binding energies. nih.govresearchgate.netrjptonline.org The principles and methodologies established for screening flavonoid libraries can be directly applied to search for novel this compound analogues with enhanced or new biological activities.

Data Science and Machine Learning Applications in this compound Discovery and Optimization

The integration of data science and machine learning (ML) has revolutionized various stages of drug discovery and optimization, offering powerful tools for analyzing complex biological data and predicting molecular behavior. ziprecruiter.compharmasalmanac.com

Predictive Models for this compound Biosynthetic Pathway Engineering

Predictive models, particularly those driven by artificial intelligence (AI) and machine learning, are increasingly crucial for understanding and engineering biosynthetic pathways in plants. While specific predictive models for this compound's biosynthetic pathway are not detailed in current research, the general advancements in flavonoid biosynthesis apply directly.

AI algorithms trained on multi-omics datasets can predict how changes in transcriptional regulators (e.g., MYB, WRKY, bZIP transcription factors) alter flavonoid biosynthetic pathways. frontiersin.orgfrontiersin.org These models can identify key enzymes and potential bottlenecks within these pathways, guiding precision-guided experimental designs for metabolic engineering. frontiersin.orgfrontiersin.orgmdpi.comactascientific.comnih.govnih.gov For example, machine learning models have identified chalcone (B49325) synthase (CHS) and flavonoid 3′-hydroxylase (F3′H) as significant contributors to flavonoid biosynthesis, playing pivotal roles in determining the plant's flavonoid profile. mdpi.com Such approaches facilitate the design of synthetic constructs and the optimization of microbial strains for increased product yield, offering a data-driven alternative to traditional trial-and-error methods. actascientific.comlbl.gov

Automated Analysis of High-Throughput Screening Data for this compound (non-human)

Automated analysis of high-throughput screening (HTS) data is fundamental for efficiently processing the vast quantities of information generated in compound screening campaigns. nih.govnih.govscdiscoveries.comthe-scientist.com While specific HTS data analysis for this compound in non-human models is not explicitly detailed, the principles and applications within the broader flavonoid research are highly relevant.

HTS platforms, integrating automation and miniaturization, enable the rapid testing of thousands of compounds against biological targets. pharmasalmanac.comscdiscoveries.comthe-scientist.com For flavonoids, HTS has been applied in various non-human contexts, such as screening for anthelmintic activity using C. elegans as a model organism mdpi.com or assessing antioxidant activity in plant extracts. researchgate.net The analysis of HTS data involves several critical steps, including normalization of raw data, identification and correction of systematic spatial errors, and various computational analyses to process dilution-series data. nih.govnih.govuzh.ch Software tools are utilized to manage compound structures, physical locations, and raw data, facilitating the identification of "hits" and the characterization of compound activity. nih.govthe-scientist.com These automated analyses are essential for extracting meaningful insights from complex datasets and accelerating the discovery process for compounds like this compound.

Prospective Non Therapeutic Applications and Biotechnological Potential of Mundulin

Mundulin as a Research Tool and Chemical ProbeChemical probes are small molecules designed to specifically interact with a biological target, such as a protein, to perturb its function and elucidate biological pathways or validate drug targetslabroots.comchemicalprobes.org. They are distinct from drug compounds as their primary purpose is to answer specific biological questions rather than to be therapeutic agentslabroots.com. A good chemical probe is characterized by high potency, selectivity for its intended target, and a defined mechanism of actionlabroots.comchemicalprobes.org.

This compound as a Modulator of Specific Biological Pathways for Fundamental ResearchIf this compound were to function as a modulator of specific biological pathways, research in this area would typically involve: